molecular formula C22H44O4 B1258644 2,3-Dihydroxypropyl nonadecanoate CAS No. 62927-07-5

2,3-Dihydroxypropyl nonadecanoate

Cat. No.: B1258644
CAS No.: 62927-07-5
M. Wt: 372.6 g/mol
InChI Key: WWTTXMMZHOBTAM-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl nonadecanoate is a glycerol-derived monoester in which the primary hydroxyl group is esterified with nonadecanoic acid (C19:0), leaving the secondary hydroxyl groups at positions 2 and 3 free. This compound has been identified in natural sources, notably in the lipophilic extracts of Opuntia ficus-indica roots, where it constitutes 0.42% of the total lipid content and exhibits antibacterial activity (inhibition zone: 4 mm) . Its structure combines the hydrophilic glycerol backbone with a long hydrophobic alkyl chain, enabling amphiphilic properties that may influence biological interactions, such as membrane permeability modulation.

Properties

IUPAC Name

2,3-dihydroxypropyl nonadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23/h21,23-24H,2-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTTXMMZHOBTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569127
Record name 2,3-Dihydroxypropyl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62927-07-5
Record name 2,3-Dihydroxypropyl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

  • Antibacterial Activity: The C20 analog (icosanoate) shows the highest activity (5 mm inhibition) compared to C19 (4 mm) and C22 (4 mm), suggesting an optimal chain length for membrane disruption .
  • Natural Abundance : Longer-chain esters (C18–C22) are frequently detected in plant lipid extracts, while shorter chains (C16–C17) are associated with microbial or specialized plant metabolites .

Hydrophobicity and Solubility

Increasing chain length enhances hydrophobicity, reducing water solubility. For instance:

  • C16 (hexadecanoate): Moderate hydrophobicity, enabling integration into lipid bilayers while retaining partial solubility in polar solvents.
  • C19 (nonadecanoate): Higher hydrophobicity, likely limiting aqueous solubility but enhancing interactions with bacterial membranes .

Toxicological Considerations

Limited toxicological data exist for 2,3-dihydroxypropyl esters. Related compounds, such as 2,3-dihydroxypropyl acetate, lack comprehensive safety profiles, necessitating caution in applications .

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